4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Overview
Description
SNX-2112 is a potent inhibitor of heat shock protein 90 (Hsp90) with a Kd value of 30 nM. In vitro, SNX-2112 induces down-regulation of the client proteins HER2 and Akt. It inhibits proliferation in a panel of cancer cell lines (IC50s = 10-50 nM). SNX-2112 (150 mg/kg) completely inhibits tumor growth in a BT474 breast cancer mouse xenograft model. SNX-2112 is also the active metabolite of prodrug SNX-5542 and preferentially accumulates in tumor tissue of mice treated with a single oral dose of 75 mg/kg SNX-5542. Formulations containing SNX-2112 are under clinical investigation for treatment of refractory solid tumors.
SNX-2112, also known as PF 04928473, is an Hsp90 inhibitor which is currently undergoing multiple phase 1 clinical trials. In all cell lines, SNX-2112 led to degradation of MET, HER-2, EGFR, and AKT as well as abrogation of Ras/Raf/MEK/MAPK and PI3K/AKT signaling, followed by complete cell cycle arrest.
Scientific Research Applications
1. Anticancer Properties in Breast Cancer Treatment SNX-2112 has been studied for its effects on cell growth inhibition, cell cycle arrest, and apoptosis induction in MCF-7 human breast cancer cells. It has shown to induce apoptosis more potently than 17-AAG, except at the lowest concentration tested .
Potential in Cervical Cancer Therapy
Research indicates that SNX-2112 can suppress the migration and invasion of cervical cancer cells. The compound’s effects on these processes and its potential molecular mechanisms are areas of active investigation .
Mechanism of Action
Target of Action
SNX-2112, also known as PF-04928473, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformation, stability, and function of its client proteins, many of which are protein kinases or transcription factors that are important in cellular carcinogenesis .
Mode of Action
SNX-2112 competitively binds to the N-terminal ATP binding pocket of Hsp90 . This binding inhibits the function of Hsp90, leading to the degradation of Hsp90 client proteins .
Biochemical Pathways
SNX-2112 has been shown to inhibit the Akt/mTOR signaling pathway in various cancer cells . This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, SNX-2112 can suppress the proliferation, migration, and invasion of cancer cells . It also reduces the expression levels of endoplasmic reticulum (ER)-localized molecular chaperones and unfolded protein response (UPR)-related proteins, suggesting that SNX-2112 can suppress ER stress and thus, inactivate the UPR .
Pharmacokinetics
It is known that snx-2112 is orally bioactive . Its prodrug, SNX-5422, is rapidly converted to SNX-2112 in tumor tissues
Result of Action
SNX-2112 has been shown to potently inhibit tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors . It induces apoptosis via caspase-8, -9, -3, and poly (ADP-ribose) polymerase cleavage . It also inhibits cytokine-induced Akt and extracellular signal-related kinase (ERK) activation .
Action Environment
The action of SNX-2112 can be influenced by the tumor microenvironment. For instance, SNX-2112 can overcome the growth advantages conferred by interleukin-6, insulin-like growth factor-1, and bone marrow stromal cells . It also inhibits tube formation by human umbilical vein endothelial cells via abrogation of eNOS/Akt pathway and markedly inhibits osteoclast formation via down-regulation of ERK/c-fos and PU.1 .
properties
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025695 | |
Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide | |
CAS RN |
908112-43-6, 945626-71-1 | |
Record name | SNX-2112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNX-2112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNX-2112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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